molecular formula C5H12N2O B14533484 3,4-Dimethyl-1,3,4-oxadiazinane CAS No. 62404-52-8

3,4-Dimethyl-1,3,4-oxadiazinane

Cat. No.: B14533484
CAS No.: 62404-52-8
M. Wt: 116.16 g/mol
InChI Key: VYQWAVVCEUBPGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dimethyl-1,3,4-oxadiazinane is a heterocyclic compound that contains an oxygen atom and two nitrogen atoms in a six-membered ring. This compound is part of the oxadiazine family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethyl-1,3,4-oxadiazinane can be achieved through a one-pot synthetic protocol. This method involves the aerobic oxidation of acylhydrazides into N-acyldiazenes using sodium nitrite (NaNO2) and nitric acid (HNO3), followed by a 4-(dimethylamino)pyridine (DMAP)-catalyzed cycloaddition of allenoate with the generated N-acyldiazenes . This process produces a variety of 1,3,4-oxadiazines in good to high yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-1,3,4-oxadiazinane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under aerobic conditions to form N-acyldiazenes.

    Cycloaddition: The DMAP-catalyzed cycloaddition of allenoate with N-acyldiazenes is a key reaction in its synthesis.

    Substitution: The compound can undergo substitution reactions with various reagents to form different derivatives.

Common Reagents and Conditions

    Oxidation: Sodium nitrite (NaNO2) and nitric acid (HNO3) are commonly used for the aerobic oxidation of acylhydrazides.

    Cycloaddition: 4-(dimethylamino)pyridine (DMAP) is used as a catalyst for the cycloaddition reaction.

    Substitution: Various halides and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted 1,3,4-oxadiazines, which can have different functional groups attached to the oxadiazine ring.

Scientific Research Applications

3,4-Dimethyl-1,3,4-oxadiazinane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,4-Dimethyl-1,3,4-oxadiazinane involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of specific enzymes, such as acetylcholinesterase and urease, by binding to their active sites and preventing substrate binding . This inhibition can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Oxadiazole: A five-membered ring compound with similar biological activities.

    1,3,4-Thiadiazole: Contains sulfur instead of oxygen in the ring and has distinct pharmacological properties.

    1,2,4-Oxadiazole: Another isomer with different chemical and biological properties.

Uniqueness

3,4-Dimethyl-1,3,4-oxadiazinane is unique due to its six-membered ring structure, which provides different steric and electronic properties compared to its five-membered counterparts. This uniqueness can lead to distinct biological activities and applications in various fields .

Properties

CAS No.

62404-52-8

Molecular Formula

C5H12N2O

Molecular Weight

116.16 g/mol

IUPAC Name

3,4-dimethyl-1,3,4-oxadiazinane

InChI

InChI=1S/C5H12N2O/c1-6-3-4-8-5-7(6)2/h3-5H2,1-2H3

InChI Key

VYQWAVVCEUBPGE-UHFFFAOYSA-N

Canonical SMILES

CN1CCOCN1C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.